2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a morpholine ring and a tetrahydrofuran sugar moiety. Its intricate structure allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the morpholine and tetrahydrofuran moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient production while maintaining the quality and consistency of the compound. Optimization of reaction parameters and purification processes is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
Scientific Research Applications
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
- 2-Amino-9-(β-D-arabinofuranosyl)purine
- 2-Amino-9-(β-D-ribofuranosyl)purine
- 2-Amino-9-(β-D-deoxyribofuranosyl)purine
Uniqueness
What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one apart is its unique combination of a purine base, a morpholine ring, and a tetrahydrofuran sugar moiety. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to other similar compounds .
Properties
Molecular Formula |
C14H20N6O6 |
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Molecular Weight |
368.35 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one |
InChI |
InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)18-13)16-14(19-1-3-25-4-2-19)20(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,21-23H,1-5H2,(H3,15,17,18,24) |
InChI Key |
BNDIZWMKIIMLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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